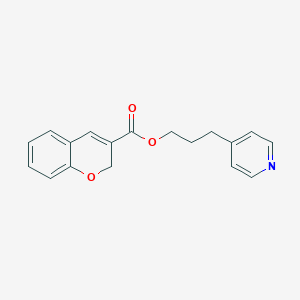![molecular formula C5H9NO2S B12930351 2-[(2-Oxopropyl)sulfanyl]acetamide CAS No. 823801-72-5](/img/structure/B12930351.png)
2-[(2-Oxopropyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Oxopropyl)thio)acetamide is an organic compound that features a thioether linkage and an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxopropyl)thio)acetamide typically involves the reaction of acetamide with a suitable thiol compound under controlled conditions. One common method involves the use of phosphorus pentasulfide as a sulfurizing agent . The reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of 2-((2-Oxopropyl)thio)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Oxopropyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
2-((2-Oxopropyl)thio)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((2-Oxopropyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[4-[(2-oxopropyl)thio]phenyl]-: Similar structure but with a phenyl group attached to the acetamide nitrogen.
n-(4-((2-Oxopropyl)thio)phenyl)acetamide: Another similar compound with a phenyl group substitution.
Uniqueness
2-((2-Oxopropyl)thio)acetamide is unique due to its specific thioether linkage and acetamide functional group, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
823801-72-5 |
|---|---|
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
2-(2-oxopropylsulfanyl)acetamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8) |
Clave InChI |
PJRPIAQRQZFQSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


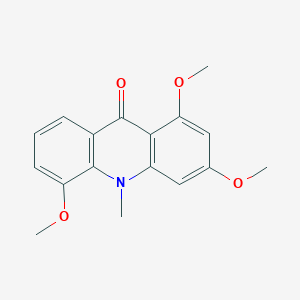


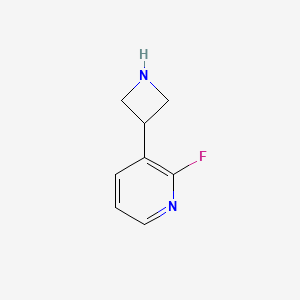
![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
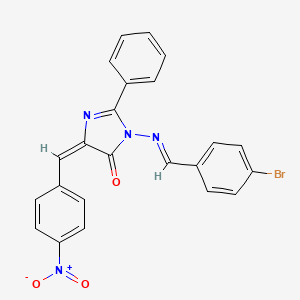
methanone](/img/structure/B12930317.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
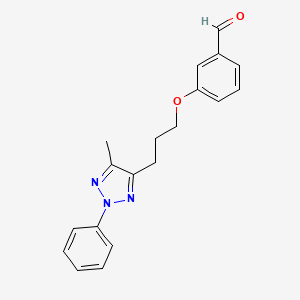
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)



